4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with a nitrile group at the 2-position.
Preparation Methods
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various reagents. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with active carbonyl compounds such as ethyl chloroformate or chloroacetyl chloride . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and tumor growth . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. Molecular docking studies have revealed its strong binding affinity to these targets, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile can be compared to other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: This compound shares a similar core structure but differs in the position of the nitrile group.
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: This derivative has an amino group at the 2-position, which can alter its reactivity and biological activity.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNRXMIUGPZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481558 | |
Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-54-2, 113529-95-6 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57021-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.